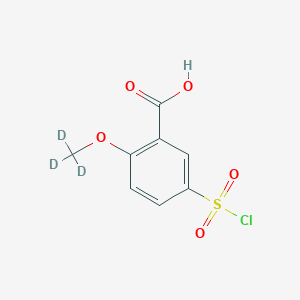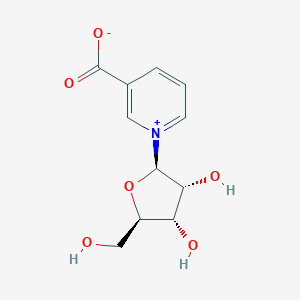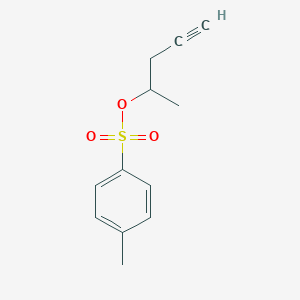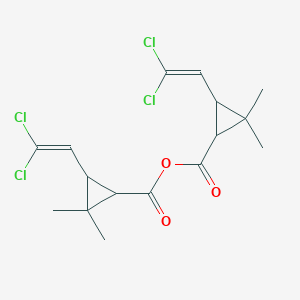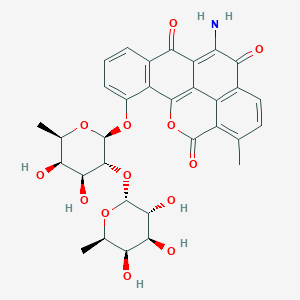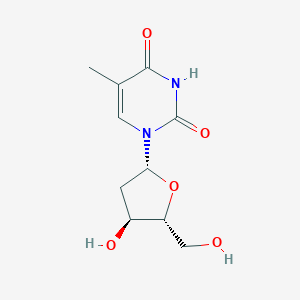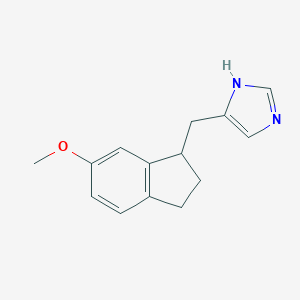
Fadolmidine Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fadolmidine Methyl Ester is a synthetic compound derived from fadolmidine, a natural product isolated from the marine sponge Phorbas sp. It is known for its potential therapeutic and environmental applications, particularly due to its biological activities. This compound is a potent α2-adrenoceptor agonist, which means it can interact with specific receptors in the body to produce various physiological effects .
准备方法
The preparation of Fadolmidine Methyl Ester involves synthetic routes that typically include esterification reactions. One common method is the microwave-assisted derivatization of fatty acids, which significantly speeds up the process compared to conventional heating methods . This method involves the use of microwave energy to catalyze the esterification of fatty acids, resulting in the formation of methyl esters within minutes . Industrial production methods may also involve the use of organic bases such as tetramethylammonium hydroxide in methanol to catalyze the transesterification process .
化学反应分析
Fadolmidine Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts.
Transesterification: A key reaction for producing fatty acid methyl esters, involving the exchange of the organic group of an ester with the organic group of an alcohol.
Common reagents and conditions used in these reactions include alkaline and acidic catalysts, such as sodium hydroxide, sodium methoxide, or potassium hydroxide . Major products formed from these reactions include various methyl esters and other derivatives, depending on the specific reaction conditions .
科学研究应用
Fadolmidine Methyl Ester has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other compounds and in studies involving esterification reactions.
Biology: Investigated for its role in lipid metabolism and as a potential new antibiotic.
Medicine: Explored for its analgesic properties, particularly in intrathecal and epidural applications for pain relief.
Industry: Utilized in the production of biodiesel, surfactants, emulsifiers, and resins due to its favorable chemical properties.
作用机制
Fadolmidine Methyl Ester exerts its effects primarily through its action as an α2-adrenoceptor agonist . This means it binds to and activates α2-adrenoceptors, which are involved in regulating various physiological functions such as pain perception, cardiovascular function, and neurotransmitter release . By activating these receptors, this compound can produce analgesic effects without the significant cardiovascular side effects associated with other similar compounds .
相似化合物的比较
Fadolmidine Methyl Ester is often compared to other α2-adrenoceptor agonists such as clonidine and dexmedetomidine . While all three compounds produce analgesic effects, this compound is unique in its ability to provide long-term pain relief with fewer cardiovascular side effects . Similar compounds include:
Clonidine: Another α2-adrenoceptor agonist used in anesthesia and intensive care medicine.
Dexmedetomidine: Known for its potent sedative and analgesic effects but with more pronounced systemic side effects.
This compound stands out due to its favorable safety profile and long-lasting analgesic effects, making it a promising candidate for pain management applications .
属性
IUPAC Name |
5-[(6-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-13-5-4-10-2-3-11(14(10)7-13)6-12-8-15-9-16-12/h4-5,7-9,11H,2-3,6H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCKWMLPTVCZGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2CC3=CN=CN3)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

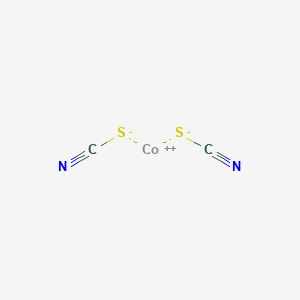
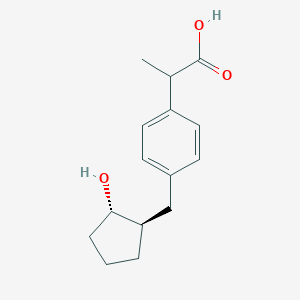
![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
